molecular formula C9H7FN2O B1450929 7-Fluoro-6-methylquinazolin-4(3H)-one CAS No. 1037206-88-4

7-Fluoro-6-methylquinazolin-4(3H)-one

Número de catálogo: B1450929
Número CAS: 1037206-88-4
Peso molecular: 178.16 g/mol
Clave InChI: GPUIJBWDORWOPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Fluoro-6-methylquinazolin-4(3H)-one is a heterocyclic organic compound with the molecular formula C9H7FN2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-fluorobenzonitrile with acetic anhydride, followed by cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-6-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities. These derivatives can be further modified to enhance their pharmacological properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 7-fluoro-6-methylquinazolin-4(3H)-one and its derivatives exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cell lines, such as HCT-116, by interfering with both extrinsic and intrinsic apoptotic pathways .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCancer TypeMechanism of ActionReference
This compoundVarious (e.g., breast cancer)Induces apoptosis
2-Thioxoquinazolin-4-oneHepatocellular carcinomaCell cycle arrest at G2/M phase
Quinazolinone-sulphonamide hybridsSarcoma-180Cytotoxic activity

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that certain quinazolinone derivatives possess potent activity against various bacterial strains. For example, cationic fullerene derivatives of quinazolinones showed increased binding affinity to bacterial enzymes, enhancing their antimicrobial efficacy .

Enzyme Inhibition Studies

This compound is recognized for its role as an intermediate in the synthesis of multi-targeted Raf kinase inhibitors. These inhibitors are crucial in cancer therapy as they target multiple pathways involved in tumor growth and survival . The compound's ability to inhibit specific enzymes makes it a valuable tool in drug discovery.

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompoundInhibition TypeReference
Raf kinaseThis compoundMulti-target inhibition
NDH-22-Mercapto-4(3H)-quinazolinoneCompetitive inhibition

Synthesis and Structural Studies

The synthesis of this compound involves various methodologies, including oxidative procedures from readily available o-aminobenzamides and styrenes. These synthetic routes are optimized to yield moderate to high yields of the desired quinazolinones, highlighting their accessibility for further research applications .

Table 3: Synthesis Protocols for Quinazolinones

MethodologyYield (%)RemarksReference
Oxidative synthesis65-70Good tolerance under optimized conditions
Recrystallization from acetic acid-Suitable for X-ray diffraction studies

Case Studies and Research Findings

Several case studies illustrate the potential of this compound in various therapeutic areas:

  • Antimalarial Research : A phenotypic high-throughput screen led to the identification of quinazolinone derivatives as promising antimalarial agents, with some compounds showing up to 95-fold increased potency against resistant malaria strains .
  • Tuberculosis Treatment : Investigations into quinazolinones linked to triazole hybrids revealed enhanced anti-tuberculosis activity, suggesting that structural modifications can significantly improve efficacy .

Mecanismo De Acción

The mechanism of action of 7-Fluoro-6-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

7-Fluoro-6-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound in drug discovery and development .

Actividad Biológica

7-Fluoro-6-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 6-position of the quinazolinone ring. This specific arrangement contributes to its biological activity, as fluorination often enhances the lipophilicity and bioavailability of compounds.

Anticancer Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the growth of breast cancer (MCF-7) and ovarian cancer (A2780) cell lines.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.20 ± 0.02
This compoundA27800.14 ± 0.03

The compound exhibited IC50 values significantly lower than those of established chemotherapeutics like lapatinib, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with structure-activity relationship (SAR) studies indicating that modifications at specific positions enhance its efficacy.

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (µg/mL)Reference
This compound<1

This low minimum inhibitory concentration (MIC) suggests that the compound could be developed as a novel antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cancer cell proliferation and survival pathways.
  • Interaction with DNA : Some studies suggest that quinazolinones may intercalate into DNA, disrupting replication and transcription processes.
  • Synergistic Effects : The compound may enhance the efficacy of existing antibiotics when used in combination therapies, particularly against resistant strains like MRSA.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazolinone derivatives, including this compound, which were tested for their cytotoxic effects on MCF-7 and A2780 cell lines. The study found that derivatives with fluorine substitutions exhibited enhanced potency compared to non-fluorinated analogs .

Q & A

Q. Basic: What are the standard synthetic routes for 7-Fluoro-6-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis of this compound typically involves cyclization and functionalization of substituted anthranilic acid derivatives. A common approach is to adapt methodologies from structurally similar quinazolinones. For example:

  • Nitration and Fluorination : As demonstrated for 7-fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3), nitration with fuming HNO₃ in concentrated H₂SO₄ followed by fluorination can be modified by substituting nitro groups with methyl groups via reductive alkylation .
  • Trifluoromethylation : One-pot synthesis using trifluoroacetic acid (TFA) and coupling agents like T3P (propylphosphonic anhydride) enables efficient CF₃ incorporation. Adjusting stoichiometry (e.g., TFA:amine molar ratio) and reaction temperature (80–100°C) can improve yields .
  • Purification : Recrystallization from acetic acid or methanol is critical for isolating high-purity crystals. Yield optimization may require iterative adjustments to reaction time (1–3 hours) and acid catalyst concentration .

Q. Basic: How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the quinazolinone carbonyl (δ ~160–165 ppm in ¹³C) and aromatic protons (δ 7.0–8.5 ppm in ¹H). The fluorine atom causes splitting in adjacent proton signals (e.g., C7-F coupling) .
  • IR Spectroscopy : Confirm the lactam carbonyl stretch (~1670–1690 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ for C₉H₆FN₂O: calculated 181.0514). Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Q. Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

Answer:
Discrepancies often arise from solvation effects or conformational flexibility. To address this:

  • Molecular Dynamics (MD) Simulations : Compare calculated binding affinities (e.g., docking scores) with experimental IC₅₀ values. Adjust force fields to account for fluorine’s electronegativity and steric effects from the methyl group .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity assays .
  • Crystallographic Validation : Co-crystallize derivatives with target proteins (e.g., acetylcholinesterase) to verify binding modes predicted in silico .

Q. Advanced: How can X-ray crystallography and SHELX refinement protocols determine the crystal structure and intermolecular interactions of this compound?

Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with SAINT .
  • Structure Solution : Employ SHELXT for dual-space direct methods. Initial models should position the quinazolinone core, with fluorine and methyl groups refined anisotropically .
  • Hydrogen Bonding Analysis : Identify interactions like N-H···O=C (2.8–3.0 Å) and C-F···π contacts using Mercury software. Validate thermal parameters (Ueq) to ensure model accuracy .

Q. Advanced: What methodological considerations are critical for designing this compound derivatives with enhanced pharmacokinetic properties?

Answer:

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl or morpholine groups) to balance lipophilicity (LogP <3) while retaining fluorine’s metabolic stability .
  • CYP450 Inhibition Assays : Screen derivatives against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks. Use human liver microsomes with LC-MS quantification .
  • Plasma Stability : Incubate compounds in rat plasma (37°C, pH 7.4) for 24 hours. Monitor degradation via LC-MS and adjust substituents (e.g., methyl → trifluoromethyl) to improve half-life .

Q. Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or FeCl₃) to accelerate cyclization. For nitro-to-methyl conversion, optimize Pd/C hydrogenation conditions (H₂ pressure: 30–50 psi) .
  • Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., over-nitrated intermediates). Adjust reagent addition rates to minimize exothermic side reactions .
  • Solvent Effects : Replace acetic acid with DMF or THF in reflux conditions to improve solubility of methylated intermediates .

Propiedades

IUPAC Name

7-fluoro-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUIJBWDORWOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731443
Record name 7-Fluoro-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037206-88-4
Record name 7-Fluoro-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.